2-CHLORO-N-[2-(5-PROPANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE
Description
2-CHLORO-N-[2-(5-PROPANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a chlorobenzamide moiety linked to a propanamido-thiadiazole group. Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Properties
IUPAC Name |
2-chloro-N-[2-[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c1-2-11(20)17-14-19-18-12(22-14)7-8-16-13(21)9-5-3-4-6-10(9)15/h3-6H,2,7-8H2,1H3,(H,16,21)(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNODUGUDOQRIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)CCNC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-[2-(5-PROPANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Propanamido Group: The propanamido group is introduced by reacting the thiadiazole derivative with propanoyl chloride in the presence of a base such as pyridine.
Chlorination: The final step involves the chlorination of the benzamide moiety using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-[2-(5-PROPANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-CHLORO-N-[2-(5-PROPANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: Used in the study of enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[2-(5-PROPANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can interact with proteins, altering their structure and function.
Pathways Involved: The compound may affect signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-Chloro-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-CHLORO-N-[2-(5-PROPANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its propanamido group and chlorobenzamide moiety provide unique sites for chemical modifications and interactions with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
